2-Methyloctahydropyrrolo[3,4-c]pyridine

Aqueous Solubility Medicinal Chemistry Biochemical Assay Compatibility

2-Methyloctahydropyrrolo[3,4-c]pyridine (CAS 885959-24-0) is a fully saturated bicyclic diamine comprising a pyrrolidine ring fused to a piperidine ring at the [3,4-c] junction, with a methyl substituent on the pyrrolidine nitrogen. It has the molecular formula C8H16N2, a molecular weight of 140.23 g/mol, and is supplied at ≥95% purity by multiple vendors.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 885959-24-0
Cat. No. B1320898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyloctahydropyrrolo[3,4-c]pyridine
CAS885959-24-0
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESCN1CC2CCNCC2C1
InChIInChI=1S/C8H16N2/c1-10-5-7-2-3-9-4-8(7)6-10/h7-9H,2-6H2,1H3
InChIKeyBKVNPJOJIGXEPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyloctahydropyrrolo[3,4-c]pyridine (CAS 885959-24-0): Core Properties and Sourcing Baseline


2-Methyloctahydropyrrolo[3,4-c]pyridine (CAS 885959-24-0) is a fully saturated bicyclic diamine comprising a pyrrolidine ring fused to a piperidine ring at the [3,4-c] junction, with a methyl substituent on the pyrrolidine nitrogen . It has the molecular formula C8H16N2, a molecular weight of 140.23 g/mol, and is supplied at ≥95% purity by multiple vendors . The compound is recognized as a versatile building block in medicinal chemistry, particularly in the synthesis of heterocyclic mTOR inhibitors . Its predicted physicochemical profile—including a calculated aqueous solubility of 220 g/L (25 °C), a boiling point of 186.9 ± 8.0 °C, and a pKa of 11.38 ± 0.20—distinguishes it from other N-substituted octahydropyrrolo[3,4-c]pyridine analogs in terms of handling, formulation, and synthetic utility .

Why Generic 2-Methyloctahydropyrrolo[3,4-c]pyridine Substitution Fails in Medicinal Chemistry Campaigns


Despite sharing the octahydropyrrolo[3,4-c]pyridine core, N-substituted analogs cannot be interchanged without altering key properties that govern synthetic workflow and biological outcome. The 2-methyl derivative exhibits an exceptionally high predicted aqueous solubility of 220 g/L , whereas the widely used 5-Boc-protected analog (CAS 351370-99-5) has a predicted water solubility of only 6.7 g/L [1]—a 33-fold difference that directly impacts reaction solvent selection, aqueous workup efficiency, and compatibility with biochemical assay conditions. Differences in molecular weight (140.23 vs. 226.31 g/mol), boiling point (186.9 °C vs. 313.8 °C), and N-substitution pattern further mean that generic replacement with a Boc- or benzyl-protected variant alters both the steric and electronic profile of downstream products, potentially invalidating structure–activity relationships established with the 2-methyl scaffold [2]. The evidence below quantifies these critical differentiators.

Quantitative Differentiation Evidence: 2-Methyloctahydropyrrolo[3,4-c]pyridine vs. Closest Analogs


Aqueous Solubility Advantage: 33-Fold Higher than 5-Boc Analog

The 2-methyl derivative demonstrates a predicted aqueous solubility of 220 g/L at 25 °C , compared with 6.7 g/L for the 5-Boc-octahydropyrrolo[3,4-c]pyridine analog [1]. This constitutes a 33-fold solubility advantage.

Aqueous Solubility Medicinal Chemistry Biochemical Assay Compatibility

Molecular Weight and Rule-of-Three Compliance: Fragment-Based Drug Discovery Suitability

With a molecular weight of 140.23 g/mol, the target compound falls well within the Rule of Three (MW < 300) for fragment-based drug discovery , whereas the 5-Boc analog (226.31 g/mol) approaches the upper limit and the 5-benzyl analog (216.33 g/mol) is also heavier [1]. The lower MW translates to higher atom efficiency and greater freedom for subsequent functionalization.

Fragment-Based Drug Discovery Lead Optimization Molecular Weight

Boiling Point and Purification Efficiency: Lower Energy Cost vs. 5-Boc Analog

The predicted boiling point of the 2-methyl compound is 186.9 ± 8.0 °C at 760 mmHg , whereas the 5-Boc analog boils at 313.8 ± 25.0 °C [1]. The ~127 °C lower boiling point indicates significantly easier purification by distillation and lower thermal degradation risk.

Purification Process Chemistry Distillation

Validated Synthetic Utility: Documented Role in mTOR Inhibitor Synthesis

Unlike the 5-Boc and 5-benzyl analogs, which are marketed as generic protected diamine building blocks, the 2-methyl derivative is explicitly documented for use in the preparation of heterocyclic mTOR inhibitors . This application-specific validation reduces the risk of purchasing a building block without established medicinal chemistry precedent for the target pathway.

mTOR Inhibition Kinase Inhibitors Oncology

Optimal Application Scenarios for 2-Methyloctahydropyrrolo[3,4-c]pyridine in Research and Industrial Settings


Fragment-Based Drug Discovery: mTOR and Kinase Inhibitor Campaigns

With a molecular weight of 140.23 g/mol and high aqueous solubility (220 g/L), 2-Methyloctahydropyrrolo[3,4-c]pyridine is an ideal fragment-sized starting point for kinase inhibitor discovery . Its documented use in mTOR inhibitor synthesis provides a validated precedent for hit expansion. Fragment screening libraries benefit from its Rule-of-Three compliance, allowing extensive downstream functionalization without exceeding drug-like molecular weight limits.

High-Throughput Biochemical Screening Requiring Aqueous Compatibility

The 33-fold solubility advantage over the 5-Boc analog (220 g/L vs. 6.7 g/L) eliminates the need for DMSO or other organic co-solvents in many biochemical assay formats. This reduces solvent-induced false positives and simplifies liquid handling in automated screening platforms, making the compound preferable for HTS campaigns targeting soluble protein targets.

Process Chemistry and Scalable Intermediate Synthesis

The relatively low boiling point (186.9 °C) compared to protected analogs facilitates purification by distillation at scale. Combined with the compound's commercial availability at 95–97% purity from multiple suppliers , it serves as a cost-effective, scalable intermediate for multi-step synthetic routes in medicinal chemistry and process R&D laboratories.

Medicinal Chemistry Building Block Requiring Orthogonal N-Functionalization

The methyl substituent on the pyrrolidine nitrogen provides a non-labile, permanently installed group that can serve as a metabolic blocking strategy or a solubility-modulating moiety. Unlike the 5-Boc analog, which requires deprotection before further derivatization, the 2-methyl compound is ready for immediate use in amide coupling, reductive amination, or palladium-catalyzed cross-coupling at the piperidine nitrogen .

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